(RS)-AMPA monohydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(RS)-AMPA monohydrate is a chemical compound that has garnered significant interest in various scientific fields It is a racemic mixture, meaning it contains equal amounts of left- and right-handed enantiomers of the molecule

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (RS)-AMPA monohydrate typically involves several steps, starting from commercially available starting materials. One common method involves the reduction of an enamine intermediate using sodium borohydride (NaBH4) followed by the resolution of racemates using di-p-toluoyl-L-tartaric acid . This method avoids the use of expensive noble metal catalysts, making it cost-effective and efficient.

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical resolution and asymmetric hydrogenation techniques. These methods are optimized to ensure high yield and purity of the final product. The use of ammonium chloride as a promoter in catalytic enantioselective hydrogenation has also been reported to be effective in large-scale production .

化学反応の分析

Types of Reactions

(RS)-AMPA monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions produce alcohols.

科学的研究の応用

Neuroscience Research

(RS)-AMPA monohydrate is extensively used in studies investigating synaptic plasticity mechanisms such as long-term potentiation (LTP) and long-term depression (LTD). Its ability to modulate AMPA receptor activity makes it crucial for understanding how synaptic strength is regulated .

Pharmacological Studies

The compound serves as a model drug for exploring the pharmacodynamics of AMPA receptor modulators. Research has indicated that (RS)-AMPA can enhance synaptic transmission and is instrumental in elucidating the roles of AMPA receptors in various neurological conditions .

Therapeutic Development

Recent findings suggest that targeting AMPA receptors with compounds like (RS)-AMPA may lead to novel treatments for conditions such as epilepsy, Alzheimer's disease, and chronic pain. The modulation of AMPA receptor activity can influence neuronal excitability and synaptic function, which are critical in these pathologies .

Case Studies

作用機序

The mechanism of action of (RS)-AMPA monohydrate involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

類似化合物との比較

(RS)-AMPA monohydrate can be compared with other similar compounds, such as:

(S)-AMPA: The single enantiomer form, which may have different biological activities and properties.

®-AMPA: Another single enantiomer form with distinct characteristics.

Other racemic mixtures: Compounds like racemic acid, which also contain equal amounts of enantiomers.

The uniqueness of this compound lies in its balanced mixture of enantiomers, which can provide a broader range of applications and effects compared to its single enantiomer counterparts .

生物活性

(RS)-AMPA monohydrate, a potent analogue of glutamate, primarily functions as an agonist for AMPA receptors, which are crucial for mediating fast excitatory synaptic transmission in the central nervous system. This article delves into the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and implications in neurobiology.

- Common Name : this compound

- CAS Number : 76463-67-7

- Molecular Formula : C7H12N2O5

- Molecular Weight : 204.18 g/mol

This compound selectively activates AMPA receptors without interfering with NMDA or kainate receptors. It induces depolarization in neurons by facilitating the influx of sodium ions through AMPA receptor channels. The extent of depolarization is dose-dependent, with concentrations ranging from 10−3 to 10−4 M causing significant neuronal activity.

Dose-Response Relationship

The following table summarizes the effects of this compound on neuronal depolarization:

| Concentration (M) | Depolarization (mV) | Effect on Neuronal Firing |

|---|---|---|

| 10−5 | 3 - 7 | Minimal |

| 10−4 | 4 - 33 | Increased firing rates |

At 10−4 M, (RS)-AMPA can evoke bursts of action potentials in previously silent neurons, demonstrating its role in enhancing synaptic transmission and neuronal excitability .

In Vitro Studies

- Neuronal Cultures : In cultured rat spinal and brainstem neurons, this compound has been shown to cause significant depolarizations. The variability in response among individual neurons indicates a complex interaction with receptor subtypes and synaptic environments .

- Whole-Cell Current Assays : At a concentration of 10 µM, (RS)-AMPA induces large depolarizing currents in rat CA1 pyramidal neurons. The presence of AMPA receptor antagonists like NBQX occludes this effect, confirming the specificity of (RS)-AMPA for AMPA receptors .

Study on Synaptic Transmission

A study published in Frontiers in Cellular Neuroscience explored the role of AMPA receptors in synaptic transmission and their recycling mechanisms. It highlighted how AMPA receptor trafficking is regulated by various proteins that influence their insertion and removal from the synaptic membrane. The study underscored the importance of (RS)-AMPA as a tool for understanding these dynamics .

Implications in Neurobiology

Research indicates that this compound can modulate synaptic plasticity, which is essential for learning and memory. Its ability to activate silent synapses—those that contain NMDA receptors but lack functional AMPA receptors—suggests potential therapeutic applications in conditions where synaptic transmission is impaired .

特性

IUPAC Name |

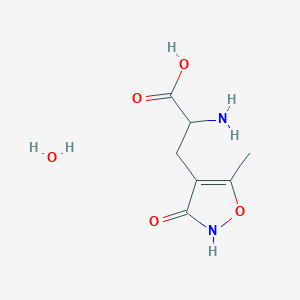

2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4.H2O/c1-3-4(6(10)9-13-3)2-5(8)7(11)12;/h5H,2,8H2,1H3,(H,9,10)(H,11,12);1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFISYNCCKQHIAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NO1)CC(C(=O)O)N.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。